

A Comparative Hazard Analysis of Alkyl Nitrates: A Guide for Researchers

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Compound of Interest

Compound Name: *Isopropyl nitrate*

Cat. No.: *B155222*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative hazard analysis of various alkyl nitrates, focusing on their toxicological, physical, and chemical properties. The information is intended to support research, drug development, and safety assessments involving this class of compounds. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key studies are provided. Visual diagrams of critical signaling pathways and experimental workflows are included to facilitate understanding.

Toxicological Hazards

The primary toxicological hazards associated with alkyl nitrates include acute toxicity, methemoglobinemia, mutagenicity, carcinogenicity, neurotoxicity, and irritation to the skin and eyes. A comparative summary of these effects for different alkyl nitrates is presented below.

Acute Toxicity

Alkyl nitrates exhibit varying degrees of acute toxicity depending on the specific compound and the route of exposure. The following tables summarize the available median lethal dose (LD50) and median lethal concentration (LC50) data for several alkyl nitrates in animal models. A lower LD50 or LC50 value indicates higher acute toxicity.

Table 1: Oral and Intraperitoneal Acute Toxicity of Alkyl Nitrates in Rodents

Alkyl Nitrate	Species	Route	LD50 (mg/kg)
n-Butyl nitrite	Rat	Oral	83
n-Butyl nitrite	Mouse	Oral	180
sec-Butyl nitrite	Mouse	Oral	428
tert-Butyl nitrite	Mouse	Oral	336
Isobutyl nitrite	Mouse	Oral	205
n-Butyl nitrite	Mouse	Intraperitoneal	130
sec-Butyl nitrite	Mouse	Intraperitoneal	423
tert-Butyl nitrite	Mouse	Intraperitoneal	308
Isobutyl nitrite	Mouse	Intraperitoneal	158

Table 2: Inhalation Acute Toxicity of Alkyl Nitrates in Rodents

Alkyl Nitrate	Species	Exposure Duration	LC50 (ppm)
Methyl nitrite	Rat	4 hours	176
Ethyl nitrite	Rat	4 hours	160
n-Propyl nitrite	Rat	4 hours	300
n-Butyl nitrite	Rat	4 hours	4210
Isobutyl nitrite	Rat	4 hours	777
Isopentyl nitrite (Isoamyl nitrite)	Rat	4 hours	716
n-Butyl nitrite	Mouse	1 hour	567
Isobutyl nitrite	Mouse	1 hour	1033
sec-Butyl nitrite	Mouse	1 hour	1753
tert-Butyl nitrite	Mouse	1 hour	10852
Isoamyl nitrite	Mouse	30 minutes	1430

Methemoglobinemia

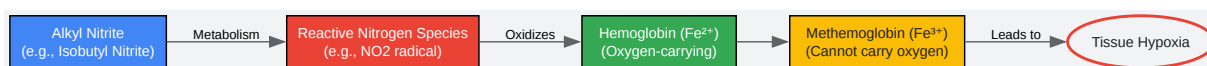
A significant and potentially life-threatening hazard of alkyl nitrate exposure is methemoglobinemia. This condition arises from the oxidation of ferrous iron (Fe^{2+}) in hemoglobin to ferric iron (Fe^{3+}), rendering the hemoglobin incapable of binding and transporting oxygen. This leads to tissue hypoxia.[1][2][3] The severity of methemoglobinemia depends on the dose and route of administration, with ingestion posing a higher risk than inhalation.[2]

The underlying mechanism involves the generation of reactive nitrogen species from the alkyl nitrite, which directly oxidize hemoglobin.[1] Methemoglobin itself can further catalyze the oxidation process, creating a dangerous feedback loop.[1]

A common method for inducing and measuring methemoglobinemia in a laboratory setting involves the following steps:[4]

- **Animal Model:** Typically, rats or mice are used.

- Administration of Alkyl Nitrite: The compound is administered via the desired route (e.g., oral gavage, intraperitoneal injection, or inhalation).
- Blood Sampling: At specified time points after administration, blood samples are collected, often from the tail vein or via cardiac puncture.
- Methemoglobin Measurement: The percentage of methemoglobin is determined spectrophotometrically using a co-oximeter. A key method is the Evelyn and Malloy method, which measures the change in absorbance at 630 nm upon the addition of cyanide, which converts methemoglobin to cyanomethemoglobin.[4][5]
- Data Analysis: The percentage of methemoglobin is plotted against time to determine the peak level and the duration of the effect.



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Caption: Mechanism of Alkyl Nitrite-Induced Methemoglobinemia.

Mutagenicity

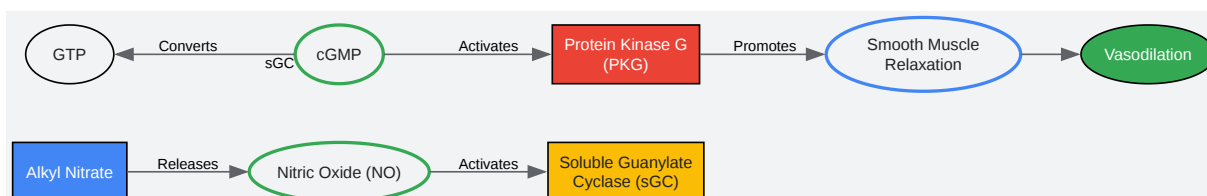
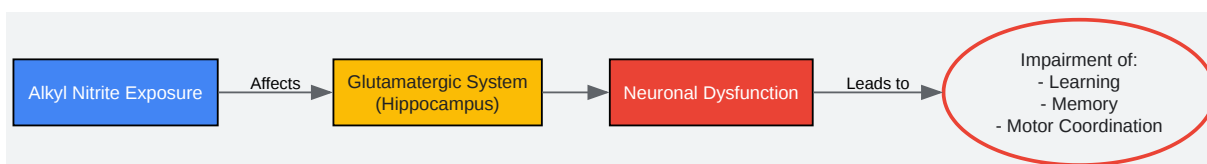
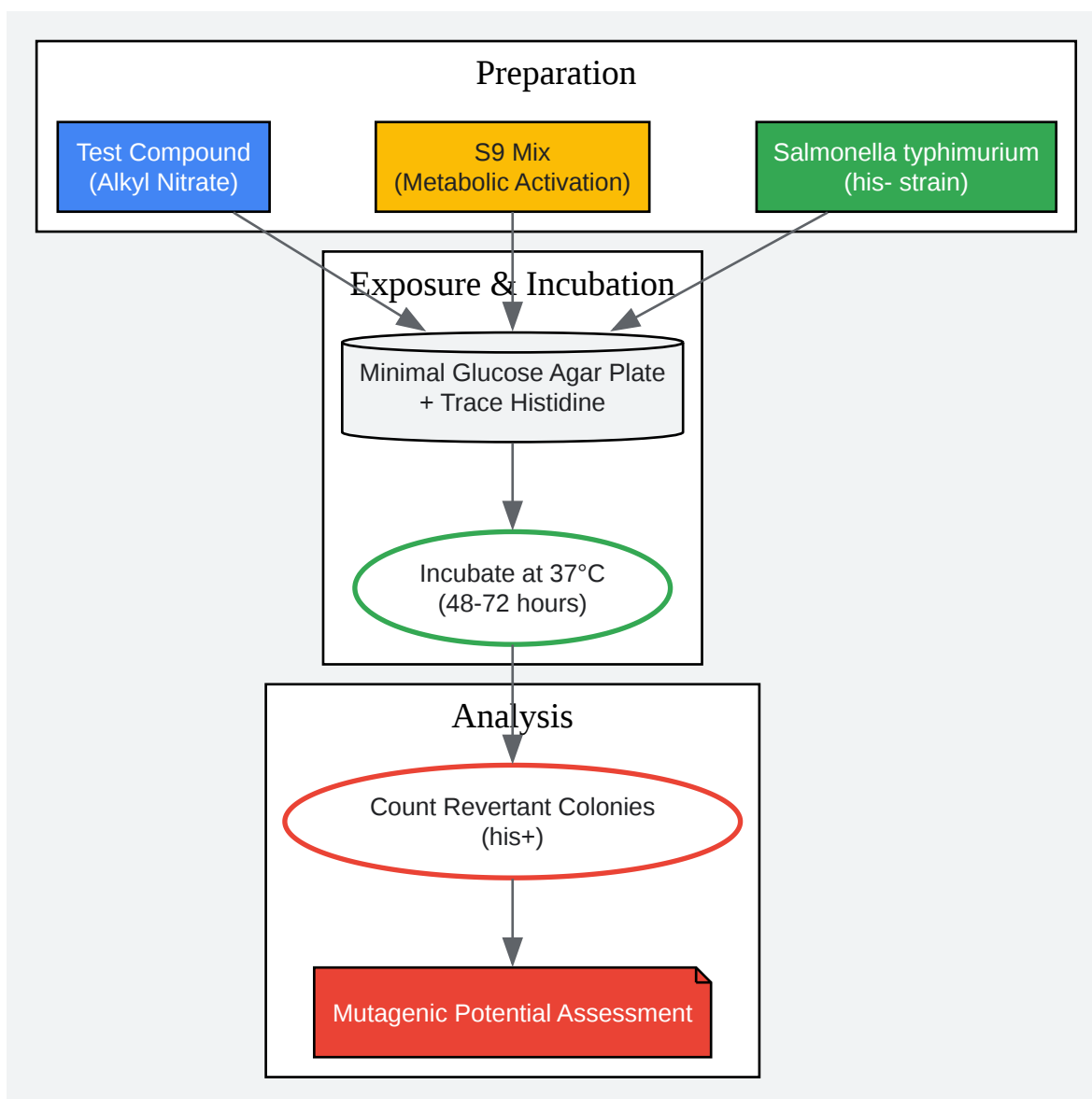
Several alkyl nitrates have been shown to be mutagenic in bacterial reverse mutation assays, such as the *Salmonella typhimurium* (Ames) test. This indicates their potential to cause genetic mutations.

Table 3: Mutagenicity of Alkyl Nitrates in the *Salmonella* Assay

Alkyl Nitrate	Salmonella typhimurium Assay Result	Mouse Lymphoma Assay Result
n-Amyl nitrite	Positive	Negative
n-Butyl nitrite	Positive	Positive
Isobutyl nitrite	Positive	Positive
Isoamyl nitrite	Positive	Positive
sec-Butyl nitrite	Positive	Positive
n-Propyl nitrite	Positive	Positive

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. A general protocol is as follows:

- **Bacterial Strains:** Several strains of *Salmonella typhimurium* that are auxotrophic for histidine (cannot produce their own) are used. These strains have different types of mutations in the histidine operon.
- **Metabolic Activation:** The test is performed both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolism in mammals.
- **Exposure:** The test compound is added to a petri dish containing a minimal agar medium with a small amount of histidine, the bacterial tester strain, and (if applicable) the S9 mix.
- **Incubation:** The plates are incubated for 48-72 hours at 37°C.
- **Scoring:** The number of revertant colonies (colonies that have mutated back to being able to synthesize their own histidine) is counted. A significant increase in the number of revertant colonies compared to the control plates indicates that the substance is mutagenic.



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